molecular formula C10H9N3O2S B12859642 5-(2-Amino-1,3-thiazol-4-yl)-2-hydroxybenzamide

5-(2-Amino-1,3-thiazol-4-yl)-2-hydroxybenzamide

Cat. No.: B12859642
M. Wt: 235.26 g/mol
InChI Key: ICWYTLUIOHVZIR-UHFFFAOYSA-N
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Description

5-(2-Amino-1,3-thiazol-4-yl)-2-hydroxybenzamide is a high-purity small molecule for research use only. It is not for diagnostic or therapeutic applications. This compound features a benzamide core substituted with a 2-aminothiazole ring, a structural motif recognized in medicinal chemistry for its diverse biological potential . The 2-aminothiazole scaffold is a privileged structure in drug discovery and is present in several clinically applied anticancer agents . Thiazole-containing compounds are frequently investigated for their wide spectrum of biological activities . Specifically, derivatives with similar structures have demonstrated promising antifungal activity against various pathogenic fungi, making this compound a valuable scaffold for developing new antifungal agents . Furthermore, 2-aminothiazole derivatives are extensively studied in anticancer research, showing potent inhibitory activity against a range of human cancer cell lines . Researchers can utilize this compound as a key intermediate or precursor in synthesizing novel derivatives for probing biological targets, particularly in infectious disease and oncology research. Its structure aligns with compounds investigated as inhibitors of specific enzymes, such as Leukotriene A-4 hydrolase . Always refer to the Safety Data Sheet (SDS) before use.

Properties

Molecular Formula

C10H9N3O2S

Molecular Weight

235.26 g/mol

IUPAC Name

5-(2-amino-1,3-thiazol-4-yl)-2-hydroxybenzamide

InChI

InChI=1S/C10H9N3O2S/c11-9(15)6-3-5(1-2-8(6)14)7-4-16-10(12)13-7/h1-4,14H,(H2,11,15)(H2,12,13)

InChI Key

ICWYTLUIOHVZIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CSC(=N2)N)C(=O)N)O

Origin of Product

United States

Preparation Methods

Hantzsch Cyclization for Thiazole Ring Formation

The thiazole ring is constructed by reacting thioacetamide with α-bromo-ketones under reflux conditions in ethanol. This classical Hantzsch synthesis is well-documented for producing 2-substituted thiazoles with high specificity.

  • Procedure : Thioacetamide (25 mmol) is dissolved in ethanol, followed by the addition of α-bromo-ketone (25 mmol). The mixture is refluxed for approximately 3 hours.
  • Isolation : The precipitate formed is filtered, neutralized with sodium bicarbonate, and recrystallized from ethanol to yield the intermediate 2-amino-thiazol-4-yl derivative.

Example Data:

Compound Yield (%) Melting Point (°C) Key IR Peaks (cm⁻¹) MS (m/z) ¹H NMR Highlights (ppm)
2-Hydroxy-5-(2-methylthiazol-4-yl)benzamide 61 199 1670 (C=O amide), 1632 (C=N), 1373 (O-H bending) 236.0 (M+1) 2.70 (s, 3H, -CH3), 7.81 (s, 1H, thiazole H)

Source: Experimental data from synthesis and spectral analysis

Condensation of 2-Hydroxybenzoic Acid with Amino-Thiazole

A key step involves the condensation of 2-hydroxybenzoic acid with 2-amino-4-alkoxycarbonyl-1,3-thiazole derivatives. This reaction forms the benzamide linkage while maintaining the hydroxy group at the ortho position.

  • Step 1 : 2-Hydroxybenzoic acid is reacted with 2-amino-4-alkoxycarbonyl-1,3-thiazole under condensation conditions.
  • Step 2 : The alkoxycarbonyl group on the thiazole ring undergoes amidation with secondary or tertiary amines, selectively deprotecting the hydroxy group without affecting other substituents.

This method is advantageous for producing derivatives with diverse substituents on the benzene ring or thiazole moiety, allowing for tailored pharmacological properties.

Selective Deprotection and Amidation

The selective deprotection of the 2-protected hydroxy group is achieved by reacting the intermediate benzamide with secondary or tertiary amines. This step is critical to avoid side reactions and preserve the functional groups essential for biological activity.

  • The reaction conditions are optimized to ensure that substituents on the benzene ring or other parts of the molecule remain intact.
  • This process yields the final 5-(2-Amino-1,3-thiazol-4-yl)-2-hydroxybenzamide compound with high purity and yield.

Summary Table of Preparation Steps

Step Reaction Type Reactants Conditions Outcome Notes
1 Hantzsch Cyclization Thioacetamide + α-bromo-ketone Reflux in ethanol, 3 h Formation of 2-amino-thiazol-4-yl intermediate High yield, confirmed by IR, MS, NMR
2 Condensation 2-Hydroxybenzoic acid + 2-amino-4-alkoxycarbonyl-thiazole Condensation reaction Formation of benzamide intermediate Maintains hydroxy group at 2-position
3 Amidation & Deprotection Benzamide intermediate + secondary/tertiary amine Mild conditions Final 5-(2-Amino-1,3-thiazol-4-yl)-2-hydroxybenzamide Selective hydroxy deprotection, no side reactions

Research Findings and Analytical Data

  • Spectral Confirmation : IR spectra show characteristic amide C=O stretching (~1670 cm⁻¹) and phenolic O-H bending (~1370 cm⁻¹), confirming the presence of benzamide and hydroxy groups respectively.
  • Mass Spectrometry : Molecular ion peaks correspond to the expected molecular weight, confirming the molecular integrity.
  • NMR Analysis : Proton NMR signals include singlets for thiazole protons and broad signals for amide and amino protons, consistent with the proposed structure.

These analytical data collectively validate the successful synthesis of the target compound and its intermediates.

Chemical Reactions Analysis

Types of Reactions

5-(2-Amino-1,3-thiazol-4-yl)-2-hydroxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

5-(2-Amino-1,3-thiazol-4-yl)-2-hydroxybenzamide has been investigated for its potential therapeutic effects:

  • Anticancer Activity : Studies have shown that derivatives of this compound exhibit significant growth inhibitory effects against various cancer cell lines. For instance, compounds derived from this scaffold have demonstrated potent activity against glioblastoma and melanoma cells, with IC50 values indicating effective inhibition of cell proliferation .
  • Antibacterial Properties : The compound has also been evaluated for its antibacterial activity against multiple bacterial strains. Research indicates that certain derivatives possess significant potency compared to standard antibiotics .

Enzyme Inhibition

The compound has shown promise as an inhibitor of specific enzymes related to metabolic disorders, particularly 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1). This enzyme plays a crucial role in the regulation of glucocorticoids and is implicated in metabolic syndrome .

The biological activities of 5-(2-Amino-1,3-thiazol-4-yl)-2-hydroxybenzamide can be summarized as follows:

Anticancer Activity

Research findings indicate that modifications on the thiazole ring can enhance anticancer properties:

CompoundCancer Cell LineIC50 (µM)Reference
10A5492.01
11HeLa1.50

Antibacterial Activity

The antibacterial efficacy has been documented with minimum inhibitory concentration (MIC) values:

CompoundBacterial StrainMIC (µg/mL)
3aS. pneumoniae ATCC 496190.008
3bS. aureus ATCC 292130.012

Case Studies

Several case studies have explored the biological activity of thiazole compounds:

  • Finiuk et al. investigated N-acylated derivatives and found selective action against glioblastoma and melanoma cell lines while maintaining low toxicity towards normal cells .
  • Zhang et al. synthesized various derivatives and assessed their antiproliferative effects on human cancer cell lines, identifying specific substitutions that significantly enhanced activity .

Mechanism of Action

The mechanism of action of 5-(2-Amino-1,3-thiazol-4-yl)-2-hydroxybenzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways by binding to DNA or proteins, leading to altered cellular functions. These interactions can result in various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with 2-Amino-1,3-thiazol-4-yl Moieties

The 2-amino-1,3-thiazole group is a common pharmacophore in medicinal chemistry. Below is a comparison with key analogues:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Biological Activity
5-(2-Amino-1,3-thiazol-4-yl)-2-hydroxybenzamide $ \text{C}{10}\text{H}{9}\text{N}3\text{O}2\text{S} $ 251.26 Not reported Not reported
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-methylphenyl)propanamide (7d) $ \text{C}{16}\text{H}{17}\text{N}5\text{O}2\text{S}_2 $ 375.47 142–144 Urease inhibition (IC$_{50}$: 18.4 µM)
4-[({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-N-(2,6-dimethylphenyl)benzamide (9c) $ \text{C}{27}\text{H}{24}\text{N}6\text{O}2\text{S}_2 $ 552.71 178–180 Tyrosinase inhibition (IC$_{50}$: 0.32 µM)
5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol (3) $ \text{C}6\text{H}5\text{N}5\text{O}\text{S}2 $ 243.27 134–136 Intermediate for propanamide synthesis

Spectral and Analytical Data

  • IR/NMR Trends :
    • Thiazole-amide compounds exhibit characteristic IR peaks at 3200–3400 cm$^{-1}$ (N–H stretch) and 1650–1700 cm$^{-1}$ (C=O stretch). $ ^1\text{H} $-NMR signals for the thiazole proton appear at δ 6.8–7.2 ppm .
    • The target compound’s spectral data are unreported, limiting direct comparison.

Biological Activity

5-(2-Amino-1,3-thiazol-4-yl)-2-hydroxybenzamide is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article provides an overview of the compound's biological properties, including its anticancer, antibacterial, and enzyme inhibitory activities, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of 5-(2-Amino-1,3-thiazol-4-yl)-2-hydroxybenzamide features a thiazole ring fused with a hydroxybenzamide moiety. This structural combination is crucial for its biological activity, as the thiazole ring is known for its ability to interact with various biological targets.

1. Anticancer Activity

Research has demonstrated that derivatives of 2-amino-thiazole compounds exhibit potent anticancer properties. For instance, in studies involving various cancer cell lines, certain derivatives showed promising results:

CompoundCancer Cell LineIC50 (µM)Reference
8aColon75.5
8bMelanoma69.3
8cRenal96.2
10A5492.01

These results indicate that the introduction of specific substituents on the thiazole ring can enhance the compound's activity against various cancer types.

2. Antibacterial Activity

The antibacterial properties of thiazole derivatives are well-documented. A study evaluating the activity against multiple bacterial strains found that certain compounds exhibited significant potency compared to standard antibiotics:

CompoundBacterial StrainMIC (µg/mL)Reference
3aS. pneumoniae ATCC 496190.008
3bS. aureus ATCC 292130.012

These findings highlight the potential of thiazole derivatives as effective antibacterial agents.

3. Enzyme Inhibition

5-(2-Amino-1,3-thiazol-4-yl)-2-hydroxybenzamide has also been investigated for its ability to inhibit specific enzymes related to metabolic disorders. Notably, it has shown promise as an inhibitor of 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1), which is implicated in metabolic syndrome:

CompoundEnzyme TargetKi (nM)Reference
6d11beta-HSD128

This inhibition suggests potential therapeutic applications in managing metabolic conditions.

Case Studies

Several case studies have explored the biological activity of related thiazole compounds:

  • Finiuk et al. conducted a study on N-acylated-2-amino-5-benzyl-1,3-thiazoles and found that these compounds exhibited selective action against glioblastoma and melanoma cell lines while maintaining low toxicity towards normal cells .
  • Zhang et al. synthesized various derivatives and assessed their antiproliferative effects on human cancer cell lines, identifying specific substitutions that enhanced activity significantly .

Q & A

Basic: What are the established synthetic routes for 5-(2-Amino-1,3-thiazol-4-yl)-2-hydroxybenzamide?

Answer:
The compound is typically synthesized via condensation reactions involving thiazole precursors. For example:

  • Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate can serve as a starting material, followed by coupling with hydroxybenzamide derivatives under basic conditions (e.g., pyridine) to form the amide bond .
  • Alkylation agents like 5’-(2-bromoacetyl)-2’-hydroxybenzamide have been used to introduce thiazole moieties, with purification via column chromatography and recrystallization from methanol .
    Key Characterization Techniques:
  • NMR spectroscopy (e.g., 1^1H and 13^13C) confirms regioselectivity and hydrogen bonding.
  • Mass spectrometry (MS) validates molecular weight, while X-ray crystallography resolves intermolecular interactions (e.g., hydrogen-bonded dimers) .

Basic: How is crystallographic data interpreted to confirm molecular packing in this compound?

Answer:
X-ray diffraction studies reveal:

  • Hydrogen-bonded dimers formed via N–H⋯N interactions between the thiazole amino group and adjacent heteroatoms, stabilizing the crystal lattice .
  • Non-classical interactions (e.g., C–H⋯O/F) further enhance packing stability. Symmetry operations (e.g., centrosymmetrical dimers) are analyzed using refinement software .
    Methodological Note: Refinement involves riding models for H atoms with fixed bond lengths (C–H = 0.93 Å, N–H = 0.86 Å) and isotropic displacement parameters .

Advanced: How can reaction yields be optimized for thiazole-amide coupling steps?

Answer:

  • Oxidant Selection: Tert-butyl hydroperoxide (TBHP) under reflux in methanol improves cyclization efficiency, as demonstrated in analogous thiazole syntheses (95% yield) .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates. highlights tetrahydrofuran (THF) /methanol/water mixtures for hydrolysis steps .
  • Catalytic Systems: Pyridine or triethylamine neutralizes HCl byproducts during acyl chloride reactions, preventing side reactions .

Advanced: How can computational methods predict the compound’s reactivity or inhibitory activity?

Answer:

  • Quantum Chemical Calculations: Use density functional theory (DFT) to model reaction pathways (e.g., transition states for amide bond formation) and optimize geometries .
  • Molecular Docking: Simulate interactions with biological targets (e.g., PFOR enzyme inhibition via amide anion conjugation, as in nitazoxanide derivatives) .
  • AI-Driven Platforms: Tools like COMSOL Multiphysics integrate reaction simulations with experimental data for predictive modeling .

Advanced: How should researchers resolve discrepancies in biological activity data across studies?

Answer:

  • Orthogonal Assays: Validate antimicrobial or enzyme-inhibition results using both agar diffusion (qualitative) and microdilution (quantitative) methods.
  • Purity Checks: Employ HPLC or TLC to rule out impurities (e.g., unreacted starting materials) that may skew bioactivity .
  • Structural Analog Comparison: Test derivatives (e.g., methoxy vs. hydroxybenzamide variants) to isolate functional group contributions .

Advanced: What experimental designs address challenges in scaling up synthesis?

Answer:

  • Factorial Design: Systematically vary parameters (e.g., temperature, solvent ratio, catalyst loading) to identify critical factors affecting yield .
  • Flow Chemistry: Continuous reactors minimize batch-to-batch variability, as suggested in ICReDD’s reaction path optimization framework .
  • In Situ Monitoring: Use Raman spectroscopy or inline pH probes to track reaction progress and adjust conditions dynamically .

Advanced: How do hydrogen-bonding motifs influence the compound’s physicochemical properties?

Answer:

  • Solubility: Intermolecular N–H⋯O bonds (e.g., between amide and hydroxy groups) enhance aqueous solubility compared to non-polar analogs .
  • Thermal Stability: Centrosymmetric dimers (via N–H⋯N interactions) increase melting points, as observed in crystallographic data (mp 139.5–140°C for related thiazoles) .

Basic: What analytical techniques confirm the absence of regioisomeric byproducts?

Answer:

  • 2D NMR (COSY, HSQC): Resolves coupling between thiazole protons and adjacent substituents, ensuring regioselective synthesis .
  • High-Resolution MS (HRMS): Detects mass deviations caused by incorrect substituent placement (e.g., hydroxy vs. methoxy groups) .

Advanced: What strategies mitigate decomposition during storage or biological assays?

Answer:

  • Lyophilization: Stabilize the compound in solid form under inert atmospheres (N2_2 or Ar) to prevent oxidation .
  • Buffer Optimization: Use phosphate-buffered saline (PBS) at pH 7.4 to minimize hydrolysis of the amide bond .

Advanced: How can researchers validate the compound’s mechanism of action in enzyme inhibition?

Answer:

  • Kinetic Studies: Measure KiK_i values via Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
  • Isothermal Titration Calorimetry (ITC): Quantify binding affinity and enthalpy changes upon interaction with target enzymes .

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